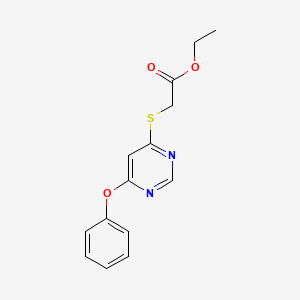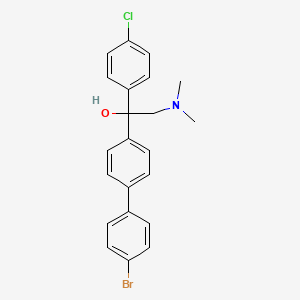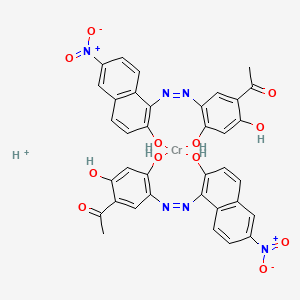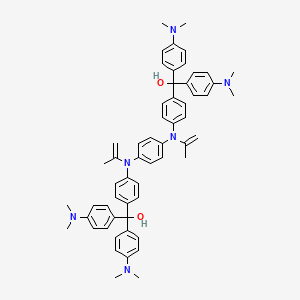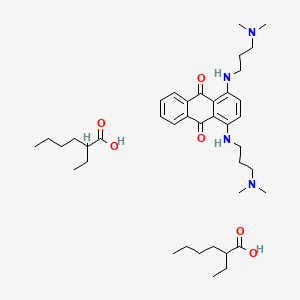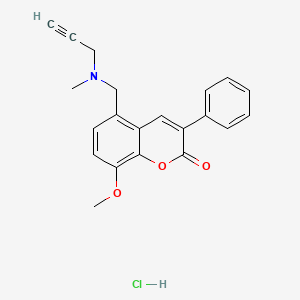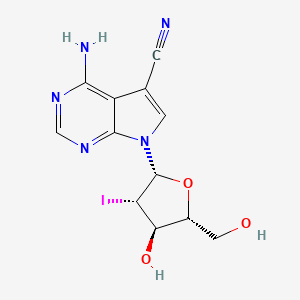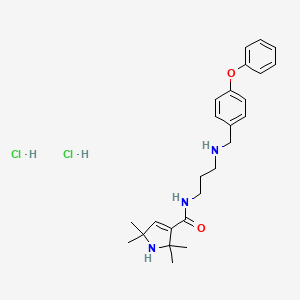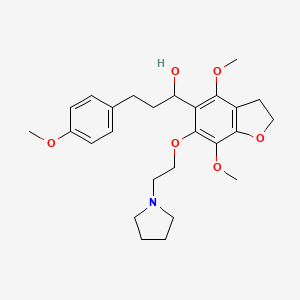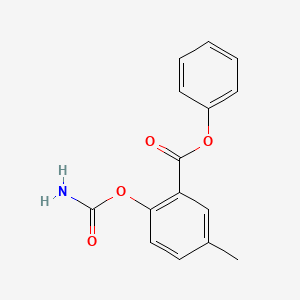
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a phenyl ester group through an aminocarbonyl-oxy bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester typically involves the esterification of benzoic acid derivatives with phenols. One common method is the Fischer esterification, where benzoic acid reacts with phenol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . Another approach involves the use of acyl chlorides or anhydrides to react with phenols in the presence of a base, such as pyridine .
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and phenol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products
Hydrolysis: Benzoic acid and phenol.
Reduction: Benzyl alcohol and phenol.
Substitution: Corresponding substituted esters or amides.
Applications De Recherche Scientifique
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a prodrug.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer industries.
Mécanisme D'action
The mechanism by which benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester exerts its effects is primarily through its interaction with biological membranes and enzymes. The ester group can undergo hydrolysis to release benzoic acid and phenol, which can then interact with cellular components . Benzoic acid is known to inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl benzoate: Another ester of benzoic acid, used in similar applications.
Methyl benzoate: A simpler ester, commonly used in fragrances and flavorings.
Ethyl benzoate: Similar to methyl benzoate but with a slightly different fragrance profile.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester is unique due to its aminocarbonyl-oxy linkage, which imparts distinct chemical and biological properties compared to other benzoic acid esters .
Propriétés
Numéro CAS |
122277-24-1 |
|---|---|
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
phenyl 2-carbamoyloxy-5-methylbenzoate |
InChI |
InChI=1S/C15H13NO4/c1-10-7-8-13(20-15(16)18)12(9-10)14(17)19-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,18) |
Clé InChI |
UTPCTWMCEYVCFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC(=O)N)C(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


